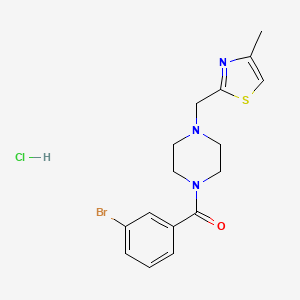

(3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, a thiazolylmethyl group, and a piperazinylmethanone moiety, making it a versatile molecule for further chemical modifications and applications.

Mecanismo De Acción

Target of Action

It’s worth noting that piperazine derivatives, a structural motif found in this compound, are known to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .

Mode of Action

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to bring about changes in the body’s response to the drug.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Some piperazine derivatives have been reported to exhibit good antibacterial activity , suggesting that this compound might also have similar effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a thiazolylmethyl piperazine derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of reagents and solvents would also be optimized for cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: : The thiazolylmethyl group can be reduced to form a thiazolylmethylamine derivative.

Substitution: : The piperazinylmethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: : Bromophenol derivatives

Reduction: : Thiazolylmethylamine derivatives

Substitution: : Various substituted piperazines

Aplicaciones Científicas De Investigación

This compound has shown potential in several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : It has been studied for its antimicrobial and antiproliferative properties, making it a candidate for developing new drugs.

Medicine: : Its derivatives have been explored for their potential use in treating various diseases, including cancer and bacterial infections.

Industry: : It can be used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Similar compounds include:

4-(4-Bromophenyl)-thiazol-2-amine derivatives: : These compounds have shown promising antimicrobial activity.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: : These compounds have been studied for their potential as antimicrobial and antiproliferative agents.

Actividad Biológica

The compound (3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉BrClN₃OS |

| Molecular Weight | 416.8 g/mol |

| CAS Number | 1331323-16-0 |

| Structure | Chemical Structure |

Structural Characteristics

The molecule features a bromophenyl group and a thiazole moiety linked through a piperazine ring, which is known to influence its biological interactions. The presence of the thiazole ring is particularly significant as it is associated with various pharmacological activities.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with thiazole structures can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activities due to its structural components .

Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer effects. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .

Case Study: Antitumor Activity

A specific study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results demonstrated that certain thiazole compounds exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Neuropharmacological Effects

The piperazine moiety is often linked to neuropharmacological activities. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .

The proposed mechanism includes modulation of serotonin and dopamine receptors, which are critical in mood regulation. This suggests that this compound could have applications in treating neuropsychiatric disorders.

Inhibitory Effects on Enzymes

Research has pointed to the ability of some thiazole derivatives to inhibit enzymes involved in various metabolic pathways. For example, certain compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is a target for immunosuppressive therapies .

Summary of Biological Activities

Propiedades

IUPAC Name |

(3-bromophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3OS.ClH/c1-12-11-22-15(18-12)10-19-5-7-20(8-6-19)16(21)13-3-2-4-14(17)9-13;/h2-4,9,11H,5-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBMELULCLGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.